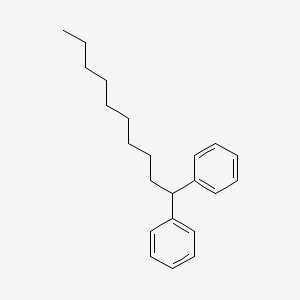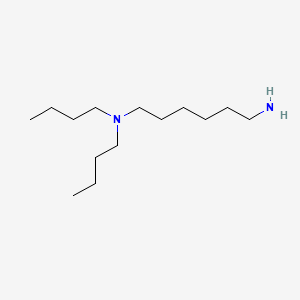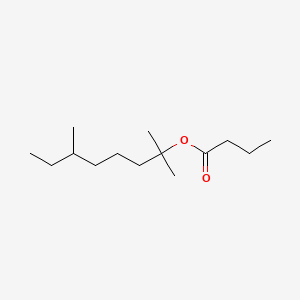
1,1,5-Trimethylheptyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5-Trimethylheptyl butyrate is an organic compound with the molecular formula C14H28O2. It is a butyrate ester, which means it is derived from butyric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5-Trimethylheptyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of 1,1,5-trimethylheptanol with butyric acid in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1,1,5-Trimethylheptyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
1,1,5-Trimethylheptyl butyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,1,5-trimethylheptyl butyrate involves its interaction with specific molecular targets and pathways. For example, butyrate esters are known to act as histone deacetylase inhibitors (HDACi), which can modulate gene expression by altering chromatin structure. This epigenetic regulation can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1,1,5-Trimethylheptyl acetate: Similar structure but with an acetate ester group.
1,1,5-Trimethylheptyl propionate: Similar structure but with a propionate ester group.
1,1,5-Trimethylheptyl valerate: Similar structure but with a valerate ester group.
Uniqueness: 1,1,5-Trimethylheptyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its applications in various fields, particularly in scientific research and industry, highlight its versatility and potential .
Properties
CAS No. |
96846-75-2 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,6-dimethyloctan-2-yl butanoate |
InChI |
InChI=1S/C14H28O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h12H,6-11H2,1-5H3 |
InChI Key |
XXNUYFMLMIVIND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)(C)CCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



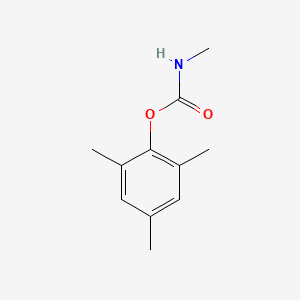

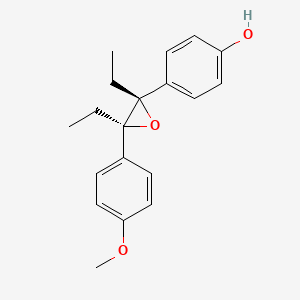
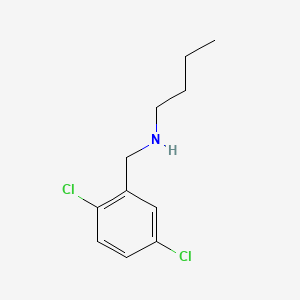


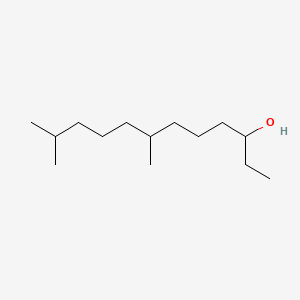
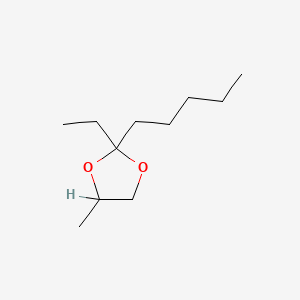

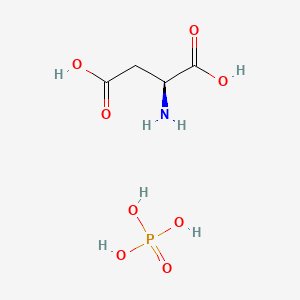
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
